molecular formula C11H19ClN4 B13346279 6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine

6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine

Cat. No.: B13346279
M. Wt: 242.75 g/mol
InChI Key: RCZRGPOFWPBCFP-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine (CAS 127116-21-6) is a chemical compound with the molecular formula C11H19ClN4 and a molecular weight of 242.75 g/mol . This high-purity compound (95%+) is offered for research applications . The pyrimidine scaffold is a privileged structure in medicinal chemistry, and derivatives like this are frequently investigated for their potential biological activities . The molecular structure features a chloro-substituted pyrimidine ring linked to a diethylaminoethyl side chain, making it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies . Researchers utilize this compound in various exploratory studies. Its core structure is relevant in the development of novel chemical entities, such as allosteric modulators for G-protein coupled receptors (GPCRs), where the pyrimidine ring can serve as a key synthetic building block . The presence of reactive sites, including the chloro group and the amine, allows for further functionalization via reactions like nucleophilic aromatic substitution and amidation, facilitating the creation of diverse compound libraries for pharmacological screening . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H19ClN4

Molecular Weight

242.75 g/mol

IUPAC Name

N-(6-chloro-2-methylpyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C11H19ClN4/c1-4-16(5-2)7-6-13-11-8-10(12)14-9(3)15-11/h8H,4-7H2,1-3H3,(H,13,14,15)

InChI Key

RCZRGPOFWPBCFP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC(=N1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloro-2-methylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine typically involves the reaction of 6-chloro-2-methylpyrimidine with diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N1-(6-Chloro-2-methylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N1-(6-Chloro-2-methylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(6-Chloro-2-methylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared in Table 1, focusing on substituents at positions 2, 4, and 6 of the pyrimidine core.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine N-(2-diethylaminoethyl) C₁₁H₂₀ClN₅ 257.76 Potential enzyme inhibition
6-Chloro-N,N-dimethylpyrimidin-4-amine N,N-dimethyl C₆H₉ClN₄ 172.61 Intermediate for drug synthesis
6-Chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methylpyrimidin-4-amine N-(cyclohexenylethyl) C₁₃H₁₈ClN₃ 251.75 High lipophilicity; lab use
6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine N-(2,2-dimethoxyethyl) C₈H₁₄ClN₃O₂ 219.67 Enhanced solubility due to ether group
2-Chloro-6-methylpyrimidin-4-amine -NH₂ (unsubstituted) C₅H₆ClN₃ 143.57 Precursor for anti-inflammatory drugs

Functional Group Impact on Bioactivity

  • Diethylaminoethyl Group: The tertiary amine in the target compound may enhance blood-brain barrier penetration compared to simpler amines (e.g., dimethyl or unsubstituted -NH₂) .
  • Dimethoxyethyl Group : Improves aqueous solubility via ether oxygen hydrogen bonding, useful for formulations requiring higher bioavailability .
  • Dimethylamine : Simplifies synthesis but reduces lipophilicity, often used as a scaffold for further functionalization .

Biological Activity

6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine is a synthetic compound with potential biological activities that have been the subject of various studies. This article reviews its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action and structure-activity relationships (SAR).

  • Molecular Formula : C₉H₁₄ClN₃
  • Molecular Weight : 201.68 g/mol
  • CAS Number : 6086-80-2

Antibacterial Activity

Research has indicated that compounds similar to 6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine exhibit significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related pyrimidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (µM)
Compound ABacillus subtilis4.69
Compound BStaphylococcus aureus5.64
Compound CEscherichia coli8.33
Compound DPseudomonas aeruginosa13.40

These findings suggest that modifications in the structure of pyrimidine derivatives can lead to enhanced antibacterial activity, particularly through the introduction of electron-donating or electron-withdrawing groups on the aromatic ring .

Antifungal Activity

The antifungal properties of similar compounds have also been evaluated, revealing activity against common fungal pathogens such as Candida albicans and Fusarium oxysporum. The reported MIC values indicate moderate to good antifungal activity.

Table 2: Antifungal Activity of Related Compounds

Compound NameFungal StrainMIC (µM)
Compound ECandida albicans16.69
Compound FFusarium oxysporum56.74

The structural features contributing to antifungal activity include the presence of halogen atoms and specific functional groups that enhance interaction with fungal cell membranes .

The biological activity of 6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine is believed to be linked to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for fungal growth. The presence of the diethylamino group is particularly significant as it may enhance membrane permeability, facilitating better access to intracellular targets.

Structure-Activity Relationship (SAR)

Studies on SAR have shown that variations in the substituents on the pyrimidine ring can significantly affect the biological potency of these compounds. For instance, the introduction of different alkyl groups or halogens can modulate both antibacterial and antifungal activities.

Key Findings:

  • Electron-donating groups tend to increase antibacterial efficacy.
  • Halogen substitutions enhance antifungal properties.

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings. For example, a study by Zhang et al. demonstrated that a related compound significantly reduced bacterial load in infected mice models, showcasing its potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using 6-chloro-2-methylpyrimidin-4-amine as a core scaffold. Alkylation of the amine group with 2-(diethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization should focus on temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products like over-alkylation .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Characterization Workflow :

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., diethylaminoethyl chain integration at δ ~2.5–3.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the planar pyrimidine ring with chloro and methyl substitutions. Compare with reported pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidin-4-amine, CCDC 905173) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~283.2 for [M+H]⁺).

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Risk Mitigation :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of chloro-substituted aromatic amines.
  • Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How do crystallographic data inform the electronic and steric effects of the diethylaminoethyl side chain on molecular interactions?

  • Analysis : X-ray diffraction reveals conformational flexibility in the diethylaminoethyl group, which may influence binding to biological targets (e.g., enzymes). Compare torsion angles with rigid analogs (e.g., N-aryl substitutions) to assess steric hindrance .
  • Implications : Flexible side chains enhance solubility but may reduce target specificity.

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine analogs?

  • Case Study : If one study reports anticancer activity (IC₅₀ = 5 µM) while another shows inactivity, evaluate assay conditions:

  • Cell line variability (e.g., HeLa vs. MCF-7).
  • Solubility differences (DMSO vs. aqueous buffers).
  • Metabolite interference (e.g., cytochrome P450 activation) .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Approach : Use DFT calculations (Gaussian 16) to model transition states for nucleophilic substitution or oxidation reactions. Compare activation energies with experimental kinetic data .
  • Application : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. What chromatographic techniques optimize separation of this compound from structurally similar byproducts?

  • Method : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Gradient elution (20–80% acetonitrile over 20 min) resolves peaks for the target compound and methylated byproducts .

Q. How does the trifluoromethylbenzamide moiety in related compounds (e.g., N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) enhance metabolic stability?

  • Mechanism : The trifluoromethyl group increases lipophilicity (logP) and blocks oxidative metabolism. Compare metabolic half-lives (t₁/₂) in microsomal assays with non-fluorinated analogs .

Methodological Tables

Table 1 : Comparative Crystallographic Data for Pyrimidine Derivatives

CompoundCCDC CodeBond Length (Å)Torsion Angle (°)Reference
2-Chloro-6-methylpyrimidin-4-amine905173C-Cl: 1.73N-C-C-N: 120.5
6-Chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amineC-Cl: 1.74N-C-C-N: 118.9

Table 2 : Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
DMSO45.225
Ethanol12.825
Water<0.125

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